molecular formula C12H10ClN5 B2528620 N-(3-chloro-4-methylphenyl)-7H-purin-6-amine CAS No. 537666-77-6

N-(3-chloro-4-methylphenyl)-7H-purin-6-amine

Cat. No. B2528620
CAS RN: 537666-77-6
M. Wt: 259.7
InChI Key: YJLBGPKVRIBYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-7H-purin-6-amine, also known as MRS1477, is a purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a high affinity for P2Y6 receptors, which are involved in various physiological processes such as inflammation, immune response, and neurological disorders.

Scientific Research Applications

Antiviral Activity

N-(3-chloro-4-methylphenyl)-7H-purin-6-amine has been investigated for its potential antiviral properties. Researchers have explored its efficacy against specific viruses, including RNA and DNA viruses. Preliminary studies suggest that it may interfere with viral replication or entry mechanisms, making it a candidate for antiviral drug development .

Anticancer Potential

The compound’s structural features make it an interesting candidate for cancer research. Scientists have examined its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. N-(3-chloro-4-methylphenyl)-7H-purin-6-amine may inhibit cell proliferation, induce apoptosis, or modulate key signaling pathways involved in cancer progression .

Kinase Inhibition

Certain kinases play crucial roles in cellular processes, and their dysregulation is associated with diseases. N-(3-chloro-4-methylphenyl)-7H-purin-6-amine has been tested as a kinase inhibitor. It may selectively target specific kinases involved in signaling cascades, making it relevant for drug discovery and personalized medicine .

Anti-inflammatory Effects

Inflammation contributes to various diseases, from autoimmune disorders to neurodegenerative conditions. Researchers have explored whether N-(3-chloro-4-methylphenyl)-7H-purin-6-amine can modulate inflammatory pathways. Its potential anti-inflammatory effects could lead to novel therapeutic strategies .

Neuroprotection

Given its purine scaffold, this compound has been evaluated for neuroprotective properties. Studies in animal models suggest that it may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These findings open avenues for investigating its role in neurodegenerative diseases .

Agrochemical Applications

Beyond human health, N-(3-chloro-4-methylphenyl)-7H-purin-6-amine has been considered for agricultural purposes. Researchers have explored its impact on plant growth, disease resistance, and stress tolerance. It may serve as a potential agrochemical to enhance crop yield and quality .

These diverse applications highlight the versatility of N-(3-chloro-4-methylphenyl)-7H-purin-6-amine and underscore its significance in scientific research. Keep in mind that ongoing studies may reveal additional uses, making it an exciting compound to watch in the coming years . If you’d like more detailed information on any specific area, feel free to ask!

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c1-7-2-3-8(4-9(7)13)18-12-10-11(15-5-14-10)16-6-17-12/h2-6H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLBGPKVRIBYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-7H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.